molecular formula C16H28N4O3 B1456417 3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester CAS No. 1250999-82-6

3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester

Cat. No.: B1456417
CAS No.: 1250999-82-6
M. Wt: 324.42 g/mol
InChI Key: YXDSBOZDAAFJFH-UHFFFAOYSA-N
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Description

3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H28N4O3 and its molecular weight is 324.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on cell viability, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex spirocyclic structure that includes piperazine and oxazolidine moieties. Its molecular formula is C18H29N3O5C_{18}H_{29}N_{3}O_{5} with a molecular weight of approximately 367.44 g/mol. The tert-butyl ester group enhances its lipophilicity, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Neuroprotective Effects : Studies have shown that derivatives of this compound can protect neuronal cells against oxidative stress and neurotoxicity induced by amyloid-beta (Aβ) peptides.
  • Antioxidant Properties : Compounds in this class demonstrate the ability to reduce oxidative damage in cellular models, potentially through the modulation of reactive oxygen species (ROS).

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to Aβ, thereby mitigating inflammation associated with neurodegenerative conditions .
  • Cell Viability Enhancement : Experimental data indicate that treatment with this compound significantly improves cell viability in astrocytes subjected to Aβ-induced toxicity. For instance, cell viability increased from 43.78% in untreated cells to approximately 62.98% when treated with the compound .
  • Reduction of Oxidative Stress : The compound has been shown to lower malondialdehyde (MDA) levels—a marker of lipid peroxidation—indicating its role in reducing oxidative stress in neuronal cells .

Study 1: Neuroprotective Effects Against Aβ

In vitro studies demonstrated that the compound effectively protected astrocytes from Aβ-induced toxicity. The results indicated a significant increase in cell viability when treated with the compound compared to control groups exposed solely to Aβ.

Treatment GroupCell Viability (%)
Control (Aβ)43.78 ± 7.17
Aβ + Compound62.98 ± 4.92

This suggests a protective mechanism that could be beneficial in Alzheimer's disease models .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of the compound, measuring MDA levels in brain homogenates:

Treatment GroupMDA Levels (µM)
ControlLow
ScopolamineHigh
Scopolamine + CompoundModerate

The results indicated that treatment with the compound significantly reduced MDA levels compared to the scopolamine group, highlighting its potential as an antioxidant agent .

Properties

IUPAC Name

tert-butyl 3-piperazin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O3/c1-15(2,3)22-14(21)20-8-4-16(5-9-20)12-13(18-23-16)19-10-6-17-7-11-19/h17H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDSBOZDAAFJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester
Reactant of Route 2
3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester
Reactant of Route 3
3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester
Reactant of Route 4
3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester
Reactant of Route 5
3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester
Reactant of Route 6
3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester

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